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Compound of Interest

Compound Name: Benzyl 4-bromobutanoate

Cat. No.: B159757

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyl 4-
bromobutanoate, a key intermediate in various synthetic applications. The document details
its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, offering valuable insights for compound verification and quality control in
research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of
benzyl 4-bromobutanoate.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts and Multiplicities
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.36 m 5H Ar-H
5.14 S 2H -O-CHz-Ph
3.46 t,J=6.4Hz 2H Br-CHz-
2.56 t,J=72Hz 2H -C(=0)-CHza-
2.20 quin, J = 6.6 Hz 2H -CH2-CH2-CH2-

Solvent: CDCls, Reference: TMS at 0.00 ppm, Spectrometer Frequency: 400 MHz.[1]

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts

Chemical Shift (6) ppm Assignment
172.2 C=0

135.7 Ar-C (quaternary)
128.5 Ar-CH

128.3 Ar-CH

128.2 Ar-CH

66.3 -O-CH2-Ph

32.6 Br-CHz-

324 -C(=0)-CHa-
27.6 -CH2-CH2-CH2-

Solvent: CDCls, Spectrometer Frequency: 100 MHz.

Infrared (IR) Spectroscopy Data
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Table 3: Characteristic IR Absorption Bands

Wavenumber . . . .

(cm—9) Intensity Functional Group Vibration Mode
~3030 Medium C-H (aromatic) Stretching

~2960 Medium C-H (aliphatic) Stretching

~1735 Strong C=0 (ester) Stretching

~1450, ~1500 Medium-Weak C=C (aromatic) Stretching

~1280, ~1160 Strong C-O (ester) Stretching

~690, ~750 Strong C-H (aromatic) Out-of-plane bending
~650 Medium C-Br Stretching

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragments

m/z lon Notes

Molecular ion peak (M+),
256/258 [C11H13BrO2]* showing the characteristic 1:1

isotopic pattern for bromine.
177/179 [Br(CH2)sCOJ* Loss of the benzyl group.

McLafferty rearrangement
149 [CaHs02]*

product.

Fragment from the benzyl
107 [C7H70]" )

ester moiety.

Tropylium ion, a very stable
91 [C7HA]* i Y

fragment.

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of benzyl 4-bromobutanoate (approximately 10-20 mg) was prepared in deuterated
chloroform (CDClIs, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. *H and 3C
NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the 1H
NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise
ratio. For the 13C NMR spectrum, a proton-decoupled sequence was used to simplify the
spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

A drop of neat benzyl 4-bromobutanoate liquid was placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film. The plates were then mounted in
a sample holder and placed in the beam of an FTIR spectrometer. The spectrum was recorded
over the range of 4000-400 cm~1. A background spectrum of the clean salt plates was recorded
prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small
amount of the sample was introduced into the ion source, typically via a direct insertion probe
or after separation by gas chromatography. The molecules were ionized by a beam of electrons
(typically at 70 eV). The resulting ions were accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer. The detector recorded the abundance of each ion,
generating the mass spectrum.

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow for the comprehensive spectral analysis of a
chemical compound like benzyl 4-bromobutanoate.
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NMR Spectroscopy
(1H, 15C)

Compound Synthesis & Purification Data Interpretation

Synthesis of Benzyl ~ Purification ~ - = .
4-bromobutanoate »  (e.g., Chromatography) > IR Spectroscopy Structure Validation > Purity nent

A

Mass Spectrometry

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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